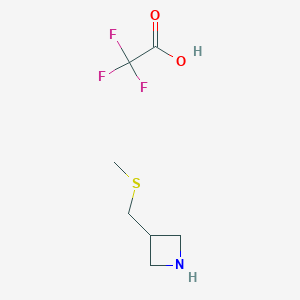

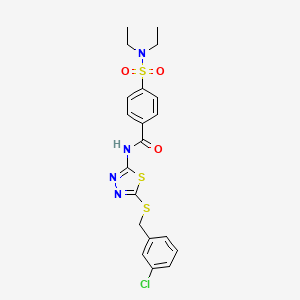

3-(Methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthetic approaches for azetidine derivatives often involve multicomponent coupling reactions or transformations of precursor compounds. For example, a transition-metal-free three-component coupling involving N-substituted aziridines, arynes, and water promoted by trifluoroacetic acid (TFA) has been reported to furnish N-aryl β-amino alcohol derivatives, a process that can also yield N-aryl γ-amino alcohol derivatives when azetidines are used (Roy, Baviskar, & Biju, 2015). Another approach involves the development of nonactivated 1-alkyl-2-(trifluoromethyl)azetidines starting from ethyl 4,4,4-trifluoroacetoacetate, highlighting the versatility of azetidine synthesis methods (Kenis et al., 2012).

Molecular Structure Analysis

The molecular structure of azetidine derivatives is closely examined to understand their reactivity and potential applications. Azetidine-2-carboxylic acid (Aze) analogs, for instance, possess heteroatomic side chains that are synthesized by modifying precursors, showcasing the structural diversity achievable with azetidine scaffolds (Sajjadi & Lubell, 2008).

Chemical Reactions and Properties

Azetidines and aziridines engage in various chemical reactions that alter their structure and function. The synthesis of 3-aryl-3-sulfanyl azetidines from azetidine-3-ols through Fe-catalyzed thiol alkylation is one example, highlighting the chemical reactivity of azetidine derivatives (Dubois et al., 2019).

Physical Properties Analysis

The physical properties of azetidine and aziridine derivatives, such as solubility, melting points, and boiling points, are influenced by their molecular structure. Studies like those on the synthesis and reactivity of 1-alkyl-2-(trifluoromethyl)azetidines provide insight into the physical characteristics that impact their use in further chemical synthesis and applications (Kenis et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with various nucleophiles and electrophiles, steric effects, and electronic properties, define the applications of azetidine and aziridine derivatives in synthetic chemistry. For instance, the regiospecific ring opening of azetidinium intermediates demonstrates the nuanced chemical behavior of these compounds (Kenis et al., 2012).

科学的研究の応用

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, due to their widespread use in industrial and commercial applications, present environmental concerns regarding their persistence and toxic profiles. Research in this area focuses on understanding the environmental fate, biodegradation pathways, and potential for microbial degradation of polyfluoroalkyl and perfluoroalkyl chemicals, which may share some chemical similarities with "3-(Methylsulfanylmethyl)azetidine; 2,2,2-trifluoroacetic acid" related to their fluorine content (Liu & Avendaño, 2013).

DNA Methyltransferase Inhibitors

Research into DNA methyltransferase inhibitors examines compounds that can inhibit hypermethylation, a key process in the regulation of gene expression and potentially relevant to cancer treatment. While not directly related to "3-(Methylsulfanylmethyl)azetidine; 2,2,2-trifluoroacetic acid," understanding the impact of chemical compounds on DNA methylation could provide insights into the broader implications of chemical interactions with biological systems (Goffin & Eisenhauer, 2002).

Environmental Impact of Perfluoroalkyl Acids

Studies on the environmental impact of perfluoroalkyl acids, including their developmental toxicity, are crucial for assessing the risk associated with these persistent chemicals. Insights into their environmental fate, biodegradability, and toxic effects are relevant for understanding the broader implications of fluorinated compounds on health and the environment (Lau, Butenhoff, & Rogers, 2004).

Use of Trifluoromethanesulfonic Acid in Organic Synthesis

Research into the use of trifluoromethanesulfonic acid in organic synthesis, including its role in promoting reactions and synthesizing new organic compounds, may provide a framework for understanding the chemical reactivity and potential applications of "3-(Methylsulfanylmethyl)azetidine; 2,2,2-trifluoroacetic acid" in synthetic chemistry (Kazakova & Vasilyev, 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

将来の方向性

特性

IUPAC Name |

3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS.C2HF3O2/c1-7-4-5-2-6-3-5;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZFILUQKRTYDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1CNC1.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone](/img/structure/B2496718.png)

![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2496725.png)

![5-allyl-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2496731.png)

![4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2496732.png)

![2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2496738.png)